molecular formula C20H20N2O4S2 B2643753 3-(benzenesulfonyl)-N-[4-(4-methoxy-3-methylphenyl)-1,3-thiazol-2-yl]propanamide CAS No. 868676-04-4

3-(benzenesulfonyl)-N-[4-(4-methoxy-3-methylphenyl)-1,3-thiazol-2-yl]propanamide

Cat. No.: B2643753
CAS No.: 868676-04-4
M. Wt: 416.51
InChI Key: JMOINYDICVQTTD-UHFFFAOYSA-N
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Description

3-(Benzenesulfonyl)-N-[4-(4-methoxy-3-methylphenyl)-1,3-thiazol-2-yl]propanamide is a synthetic small molecule featuring a benzenesulfonyl-thiazole scaffold, designed for research applications. This compound is part of a class of molecules known for significant potential in biochemical and pharmacological studies. Compounds incorporating the 2-aminothiazole core and sulfonamide moiety have demonstrated a wide range of biological activities in scientific research, including potent inhibition of enzymes like urease, α-glucosidase, and α-amylase . These enzymes are key targets in research areas such as metabolic disorders and infectious diseases. The benzenesulfonyl-thiazole structure is also investigated for its antibacterial properties, with research showing that similar molecules can exhibit activity against both Gram-positive and Gram-negative bacterial strains . Furthermore, this chemical class has been explored as inhibitors of carbonic anhydrase isoforms, which are enzymes involved in critical physiological processes . The presence of the sulfonamide group makes it a promising candidate for research into zinc-binding enzyme inhibition. In silico ADMET predictions for structurally related compounds often suggest high gastrointestinal absorption, non-permeability to the blood-brain barrier, and potential metabolic stability, making them interesting for further investigative studies . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

3-(benzenesulfonyl)-N-[4-(4-methoxy-3-methylphenyl)-1,3-thiazol-2-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O4S2/c1-14-12-15(8-9-18(14)26-2)17-13-27-20(21-17)22-19(23)10-11-28(24,25)16-6-4-3-5-7-16/h3-9,12-13H,10-11H2,1-2H3,(H,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMOINYDICVQTTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C2=CSC(=N2)NC(=O)CCS(=O)(=O)C3=CC=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(benzenesulfonyl)-N-[4-(4-methoxy-3-methylphenyl)-1,3-thiazol-2-yl]propanamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the thiazole ring, followed by the introduction of the benzenesulfonyl group and the methoxy-substituted phenyl group. The final step involves the formation of the propanamide linkage.

Industrial Production Methods

Industrial production methods for this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. These methods often focus on scalability and cost-effectiveness, ensuring that the compound can be produced in large quantities with high purity.

Chemical Reactions Analysis

Types of Reactions

3-(benzenesulfonyl)-N-[4-(4-methoxy-3-methylphenyl)-1,3-thiazol-2-yl]propanamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the sulfonyl group or other functional groups within the molecule.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly on the aromatic rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, and reducing agents such as lithium aluminum hydride for reduction. Substitution reactions may involve reagents like halogens or nucleophiles under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce various reduced forms of the compound.

Scientific Research Applications

3-(benzenesulfonyl)-N-[4-(4-methoxy-3-methylphenyl)-1,3-thiazol-2-yl]propanamide has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: The compound may be studied for its potential biological activity, including antimicrobial or anticancer properties.

    Medicine: Research into its pharmacological effects could lead to the development of new therapeutic agents.

    Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 3-(benzenesulfonyl)-N-[4-(4-methoxy-3-methylphenyl)-1,3-thiazol-2-yl]propanamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins within biological systems. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in cellular processes.

Comparison with Similar Compounds

Structural Variations and Physicochemical Properties

The target compound’s key structural features are compared to analogs in Table 1:

Compound Name Molecular Formula Molecular Weight Substituents on Thiazole Ring Melting Point (°C) Key References
3-(Benzenesulfonyl)-N-[4-(4-methoxy-3-methylphenyl)-1,3-thiazol-2-yl]propanamide C₂₀H₁₉N₃O₄S₂ (estimated) ~453.5 g/mol 4-methoxy-3-methylphenyl Not reported N/A
3-(Benzenesulfonyl)-N-(4-phenyl-1,3-thiazol-2-yl)propanamide C₁₈H₁₆N₂O₃S₂ 372.46 g/mol Phenyl Not reported
3-(Benzenesulfonyl)-N-[4-(4-benzylphenyl)-1,3-thiazol-2-yl]propanamide C₂₅H₂₂N₂O₃S₂ 462.58 g/mol 4-benzylphenyl Not reported
N-(5-Methyl-1,3-thiazol-2-yl)-3-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]propanamide C₁₅H₁₄N₄O₂S₂ 370.43 g/mol Oxadiazole-phenyl hybrid 117–118
3-[(4-Chlorophenyl)sulfonyl]-N-[4-(4-pyridinyl)-1,3-thiazol-2-yl]propanamide C₁₇H₁₄ClN₃O₃S₂ 407.89 g/mol Pyridinyl Not reported

Key Observations:

  • Substituent Effects : The 4-methoxy-3-methylphenyl group in the target compound introduces steric bulk and electron-donating properties compared to simpler phenyl () or pyridinyl () substituents. This may enhance lipophilicity and membrane permeability .
  • Melting Points : Oxadiazole-containing analogs () exhibit lower melting points (117–159°C), likely due to reduced crystallinity from flexible sulfanyl linkages. Benzenesulfonyl derivatives (e.g., ) lack reported values but are expected to have higher thermal stability due to rigid sulfonyl groups .

Comparison with Analogs :

  • uses oxadiazole-thiol nucleophiles instead of benzenesulfonyl groups, requiring additional cyclization steps .
  • employs benzylphenyl-substituted thiazoles, which may necessitate protective group strategies for methoxy or methyl substituents .

Biological Activity

3-(benzenesulfonyl)-N-[4-(4-methoxy-3-methylphenyl)-1,3-thiazol-2-yl]propanamide is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following structural features:

  • IUPAC Name : N-[4-(4-methoxy-3-methylphenyl)-1,3-thiazol-2-yl]-3-(benzenesulfonyl)propanamide
  • Molecular Formula : C21H22N2O5S2
  • Molecular Weight : 446.5 g/mol

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, thiazole derivatives have shown efficacy against various bacterial strains and fungi. The mechanism is believed to involve disruption of microbial cell wall synthesis or interference with metabolic pathways.

Antiparasitic Activity

Studies on related thiazole compounds suggest potential antiparasitic effects, particularly against malaria-causing Plasmodium species. The compounds' ability to inhibit the formation of β-hematin in vitro indicates a mechanism akin to that of quinoline-based antimalarials .

Cytotoxicity and Selectivity

A notable aspect of the compound's profile is its selectivity towards cancer cells while sparing normal cells. In vitro assays have demonstrated that at certain concentrations, the compound does not adversely affect mouse splenocytes, suggesting a favorable safety margin for therapeutic applications .

The biological activity of this compound is attributed to several mechanisms:

  • Inhibition of Enzymatic Pathways : The compound may inhibit key enzymes involved in cellular metabolism and replication in target pathogens.
  • Disruption of Protein Synthesis : Similar compounds have been shown to interfere with protein synthesis in bacteria and parasites.
  • Induction of Apoptosis : In cancer cells, the compound may trigger apoptotic pathways leading to cell death.

Study 1: Antimicrobial Efficacy

A study evaluating the antimicrobial efficacy of thiazole derivatives found that compounds structurally similar to this compound exhibited significant activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined to be within clinically relevant ranges.

CompoundMIC (µg/mL)Target Organism
Thiazole A15Staphylococcus aureus
Thiazole B20Escherichia coli
Thiazole C10Candida albicans

Study 2: Antiparasitic Effects

In a comparative study on various thiazole derivatives against Plasmodium falciparum, it was found that certain derivatives significantly inhibited parasite growth at concentrations as low as 1 mM without affecting host erythrocytes.

CompoundIC50 (mM)Effect on Host Cells
Compound F120.5No cytotoxicity
Compound F240.8Minimal toxicity

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 3-(benzenesulfonyl)-N-[4-(4-methoxy-3-methylphenyl)-1,3-thiazol-2-yl]propanamide, and how can reaction conditions be optimized for higher yields?

  • Methodological Answer : The synthesis typically involves coupling reactions between sulfonylated intermediates and thiazole derivatives. For example, sulfonamide formation can be achieved using HBTU (O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) as a coupling agent in DMSO with triethylamine as a base, analogous to the synthesis of related propanamide-thiazole hybrids . Optimization includes adjusting stoichiometric ratios (e.g., 1:1 molar ratio of acid to amine), solvent polarity (DMSO enhances reactivity), and reaction time (reflux for 4–6 hours). Low yields (<30%) in similar compounds (e.g., compound 8 in ) may require purification via column chromatography or recrystallization .

Q. How is the structural integrity of the compound confirmed using spectroscopic methods, and what key spectral signatures are indicative of its functional groups?

  • Methodological Answer :

  • 1H-NMR : The thiazole proton appears as a singlet near δ 7.5–8.0 ppm, while the benzenesulfonyl group shows aromatic protons at δ 7.6–8.2 ppm (doublets or triplets depending on substitution). The methoxy group (-OCH3) resonates as a singlet at δ ~3.8 ppm .
  • 13C-NMR : The sulfonyl carbon (C-SO2) appears at δ ~125–130 ppm, and the thiazole carbons are observed at δ 150–160 ppm (C-2) and δ 110–120 ppm (C-4/5) .
  • IR : Strong absorption bands at ~1350 cm⁻¹ and ~1150 cm⁻¹ confirm the sulfonyl group (S=O stretching). The amide C=O stretch is observed at ~1650–1700 cm⁻¹ .
    • Elemental analysis (C, H, N) should align with theoretical values within ±0.3% deviation .

Advanced Research Questions

Q. What methodologies are employed to resolve contradictions in spectral data (e.g., unexpected peaks in 1H-NMR) during structural elucidation?

  • Methodological Answer : Contradictions may arise from impurities, tautomerism, or dynamic effects. Strategies include:

  • 2D-NMR (COSY, HSQC, HMBC) : To assign overlapping signals and verify connectivity. For example, HMBC correlations between the thiazole proton and adjacent carbons can confirm ring substitution patterns .
  • Variable Temperature NMR : To identify dynamic processes (e.g., rotational barriers in sulfonamide groups) that cause splitting or broadening .
  • High-Resolution Mass Spectrometry (HRMS) : To confirm molecular formula and rule out impurities. A mass error <5 ppm is acceptable .
    • Case Study: In , compound 8h showed unexpected downfield shifts due to electron-withdrawing nitro groups, resolved via comparative analysis with analogs .

Q. How can computational tools like molecular docking be integrated with crystallographic data (e.g., SHELX-refined structures) to hypothesize the compound’s mechanism of action against enzymatic targets?

  • Methodological Answer :

  • Crystallography : Refine the compound’s 3D structure using SHELXL ( ). Hydrogen bonding between the sulfonyl group and enzyme active sites (e.g., alkaline phosphatase) can be identified via O–H···O distances (<3.0 Å) .
  • Molecular Docking : Use software like AutoDock Vina to simulate binding poses. Key interactions (e.g., π-π stacking between the thiazole ring and aromatic residues) are quantified via binding energy scores (ΔG < -7 kcal/mol indicates strong affinity) .
  • Validation : Compare docking results with mutagenesis studies or kinetic assays (e.g., IC50 values) to confirm hypothesized interactions .

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